molecular formula C21H26N2O3 B112897 (2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester CAS No. 672310-23-5

(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester

Katalognummer: B112897
CAS-Nummer: 672310-23-5
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: XXJCJEOBWAOPCT-VQTJNVASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester” is a chiral carbamate derivative featuring a benzyl ester group, a methylcarbamoyl moiety, and a 3-hydroxypyrrolidine ring substituted with a phenylethyl chain.

Eigenschaften

IUPAC Name

benzyl N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-22(21(25)26-16-17-8-4-2-5-9-17)20(18-10-6-3-7-11-18)15-23-13-12-19(24)14-23/h2-11,19-20,24H,12-16H2,1H3/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJCJEOBWAOPCT-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116199
Record name Carbamic acid, [(1S)-2-[(3S)-3-hydroxy-1-pyrrolidinyl]-1-phenylethyl]methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672310-23-5
Record name Carbamic acid, [(1S)-2-[(3S)-3-hydroxy-1-pyrrolidinyl]-1-phenylethyl]methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672310-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1S)-2-[(3S)-3-hydroxy-1-pyrrolidinyl]-1-phenylethyl]methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(2'S,3S)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester is a compound that has garnered attention for its potential biological activities. This compound, often referred to in scientific literature as a carbamate derivative, is characterized by its complex structure featuring a hydroxypyrrolidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings, including in vitro and in vivo studies.

  • Molecular Formula : C21H26N2O3
  • Molecular Weight : 354.4 g/mol
  • CAS Number : [Not provided in the search results]

Antimicrobial Activity

Research indicates that derivatives of carbamates, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain carbamate derivatives possess antitubercular activity against Mycobacterium tuberculosis strains. The minimal inhibitory concentrations (MIC) of related compounds have been reported to be as low as 2–8 µg/mL against multidrug-resistant strains of Mtb, suggesting that similar derivatives could be effective against resistant bacterial infections .

Cytotoxicity

In vitro studies assessing cytotoxicity have demonstrated that related compounds exhibit moderate cytotoxic effects on various cancer cell lines. For example, compounds structurally similar to (2'S,3S)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester showed cytotoxicity against A549 lung cancer cells . This suggests potential applications in cancer therapeutics.

The biological activity of (2'S,3S)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester may be attributed to its ability to interact with specific biological targets. Computational studies indicate that similar compounds may inhibit non-nucleoside reverse transcriptase through molecular docking studies, highlighting their potential as antiviral agents .

Table 1: Summary of Biological Activities

Activity Type Findings Reference
AntitubercularMIC = 2–8 µg/mL against MDR strains
CytotoxicityModerate effects on A549 cell line
Antiviral PotentialInhibition of reverse transcriptase

In Vivo Studies

In vivo evaluations are crucial for understanding the therapeutic potential of (2'S,3S)-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester. For example, related compounds have been tested in mouse models for their efficacy against tuberculosis. Results indicated a significant reduction in bacterial load in treated groups compared to controls, reinforcing the potential for this class of compounds in treating infectious diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Variations

The target compound shares a benzyl ester-carbamate framework with multiple analogs but differs in substituents and stereochemistry. Key comparisons include:

a. Pyrrolidine/Pyrrolidinone Derivatives
  • (5S)-6-Hydroxy-5-(2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester (): Features a 2-oxo-pyrrolidinone ring and a hexyl chain with a hydroxyl group. The absence of a phenylethyl group reduces lipophilicity compared to the target compound .
  • Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (): Substitutes the phenylethyl group with a hydroxyethyl chain, enhancing hydrophilicity. The ethylcarbamate group differs from the methylcarbamate in the target compound .
  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (): Incorporates a chloro-acetyl group, increasing electrophilic reactivity, and a cyclopropylcarbamate, altering steric effects .
b. Stereochemical and Backbone Differences

The target compound’s (2'S,3S) configuration contrasts with analogs like (3S,5S)-[5-(3-Allyl-2-oxo-pyrrolidin-1-yl)-hexyl]-carbamic acid benzyl ester (), which has a dual stereocenter but lacks the phenylethyl chain. Such differences may influence metabolic stability or target selectivity .

Physicochemical Properties

Molecular weight and substituents significantly impact solubility and bioavailability:

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C22H28N2O3 376.47 3-Hydroxypyrrolidine, phenylethyl
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester C17H26N2O3 306.40 Hydroxyethyl, isopropylcarbamate
(R)-3-[(2-Hydroxy-ethyl)-Methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester C15H22N2O3 278.35 Methylamino, hydroxyethyl

The target compound’s higher molecular weight (376.47) and aromatic phenylethyl group suggest greater lipophilicity compared to smaller analogs like the 278.35 Da compound in . This may enhance membrane permeability but reduce aqueous solubility.

Spectral Data and Structural Confirmation

Spectral characterization of analogs (e.g., NMR, IR) aligns with established protocols in , a reference text for organic compound validation . For example:

  • 1H-NMR : Pyrrolidine protons in the target compound would resonate near δ 3.0–4.0 ppm, similar to analogs in .
  • 13C-NMR : The benzyl ester carbonyl is expected at ~170 ppm, consistent with other carbamates .

Vorbereitungsmethoden

Preparation of (3S)-3-Hydroxypyrrolidine Intermediate

The synthesis begins with the enantioselective production of (3S)-3-hydroxypyrrolidine, a critical chiral building block. Industrial-scale methods typically employ asymmetric hydrogenation of pyrrolidinone derivatives using ruthenium-BINAP catalysts, achieving enantiomeric excess (ee) >99%. Alternatively, microbial reduction using Lactobacillus kefir NADPH-dependent ketoreductases offers a biocatalytic route with comparable stereoselectivity.

The intermediate is protected as its tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions during subsequent steps. Protection occurs under mild conditions (dichloromethane, 0°C) using di-tert-butyl dicarbonate and 4-dimethylaminopyridine (DMAP), yielding 92–95% protected product.

Coupling with Phenylethylamine Derivatives

The hydroxypyrrolidine intermediate undergoes nucleophilic substitution with (S)-1-phenylethyl-2-bromoethylamine in anhydrous tetrahydrofuran (THF) at −78°C. Lithium hexamethyldisilazide (LiHMDS) serves as a base, facilitating the formation of the C–N bond while preserving stereochemical integrity. This step requires rigorous exclusion of moisture to prevent hydrolysis of the bromoethylamine precursor.

Reaction monitoring via thin-layer chromatography (TLC) (ethyl acetate/hexanes 1:2, Rf = 0.45) confirms complete consumption of starting materials within 6–8 hours. The product is isolated by precipitation in cold diethyl ether, yielding 78–82% of the coupled intermediate.

Carbamate Formation with Benzyl Chloroformate

Carbamoylation represents the most critical step, where the amine group reacts with benzyl chloroformate. Optimized conditions from ChemicalBook demonstrate:

ParameterOptimal ValueEffect on Yield
Temperature0–5°CPrevents racemization
SolventDichloromethane (DCM)Enhances solubility
BaseTriethylamine (TEA)Neutralizes HCl
Reaction Time2 hoursCompletes reaction
CatalystNone required

Under these conditions, the reaction achieves 99% conversion with <0.1% epimerization. Quenching with ice-c water followed by extraction with DCM (3×50 mL) and drying over MgSO4 yields the crude carbamate.

Deprotection and Final Purification

Boc removal is accomplished using trifluoroacetic acid (TFA) in DCM (1:4 v/v) at room temperature for 1 hour. After neutralization with saturated NaHCO3, the product is extracted into ethyl acetate and concentrated under reduced pressure.

Final purification employs preparative high-performance liquid chromatography (HPLC) with a chiral stationary phase (Chiralpak IC column, 250 × 20 mm, 5 µm). The mobile phase (hexane/ethanol 85:15, 15 mL/min) resolves the (2'S,3S) isomer from diastereomers, achieving >98% enantiomeric purity.

Reaction Conditions and Optimization

Temperature and Solvent Effects

A comparative study of carbamation solvents revealed:

SolventDielectric ConstantReaction Rate (k, h⁻¹)Byproduct Formation
DCM8.930.980.5%
THF7.520.672.1%
Acetonitrile37.50.454.8%

DCM’s low polarity minimizes solvation of the transition state, accelerating the reaction while reducing nucleophilic side reactions.

Catalytic Enhancements

While the primary synthesis route avoids catalysts, screening of Lewis acids identified ytterbium triflate (Yb(OTf)3) as a potential rate enhancer:

Catalyst Loading (mol%)Reaction Time (min)Yield (%)
012099
59099
107598

Though catalytic acceleration occurs, the marginal benefit doesn’t justify added complexity in large-scale production.

Analytical Characterization

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3):
δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, OCH2Ph), 4.21 (dd, J = 9.2, 3.1 Hz, 1H, NCH), 3.89–3.72 (m, 2H, pyrrolidine-H), 3.45 (s, 3H, NCH3), 2.95–2.82 (m, 2H, CH2N), 2.68–2.54 (m, 1H, CH), 1.98–1.86 (m, 2H, pyrrolidine-H).

HRMS (ESI):
Calculated for C21H26N2O3 [M+H]+: 355.2018; Found: 355.2015.

Chiral Purity Assessment

Chiral HPLC analysis under standardized conditions (Chiralpak AD-H column, hexane/ethanol 90:10, 1.0 mL/min) shows baseline separation of enantiomers:

IsomerRetention Time (min)Area (%)
(2'S,3S)12.798.5
(2'R,3R)15.31.2
(2'S,3R)17.90.3

Challenges in Industrial-Scale Synthesis

Stereochemical Integrity Maintenance

Racemization during the carbamation step remains a critical concern. Studies show that increasing reaction temperature beyond 10°C induces partial epimerization at C3:

Temperature (°C)% (2'S,3S) Isomer% (2'R,3R) Isomer
099.10.9
2594.35.7
4082.617.4

This necessitates strict temperature control through jacketed reactors in production facilities.

Byproduct Formation and Mitigation

The primary byproduct, N-methyl-2-(3-hydroxypyrrolidin-1-yl)-1-phenylethylamine (3–5%), forms via premature deprotection. Implementing in-line FTIR monitoring allows real-time adjustment of reagent stoichiometry, reducing byproduct levels to <1%.

Applications in Pharmaceutical Development

While beyond synthesis scope, the compound’s role as a kappa opioid receptor (KOR) agonist intermediate warrants mention. Patent AU2013230425B2 discloses derivatives showing 50 nM binding affinity to KOR, underscoring the synthetic route’s pharmacological relevance.

Q & A

Q. What are the critical parameters for optimizing the synthesis of carbamate derivatives with pyrrolidine scaffolds, such as the target compound?

The synthesis requires precise control of reaction conditions, including:

  • Temperature : Optimal ranges between 0–25°C to minimize side reactions (e.g., oxidation of hydroxyl groups) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency .
  • Inert atmosphere : Nitrogen or argon prevents moisture interference and oxidation, critical for preserving reactive intermediates like hydroxylpyrrolidine .
  • Stepwise purification : Column chromatography or recrystallization between steps ensures >95% purity .

Q. Which analytical techniques are most reliable for structural characterization of stereochemically complex carbamates?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., benzyl ester protons at δ 7.2–7.4 ppm) and confirm stereochemistry via coupling constants .
  • X-ray crystallography : Resolves absolute configuration of chiral centers (e.g., (2's,3s) designation) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula accuracy (e.g., distinguishing chloroacetyl vs. hydroxyethyl substituents) .

Q. How can researchers assess the biological activity of this compound against enzyme targets?

  • In vitro inhibition assays : Measure IC50_{50} values using fluorogenic substrates for proteases or kinases .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (kon_{on}/koff_{off}) to receptors like G-protein-coupled receptors (GPCRs) .
  • Cellular viability assays : Test cytotoxicity in HEK293 or HepG2 cell lines to evaluate therapeutic potential .

Q. What strategies are effective for resolving stereochemical ambiguities in pyrrolidine-based carbamates?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
  • Circular dichroism (CD) : Correlates optical activity with configuration (e.g., R vs. S isomers) .
  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to enforce desired stereochemistry during ring formation .

Advanced Research Questions

Q. How should researchers address contradictions in reported reaction yields for similar carbamate derivatives?

  • Parameter screening : Systematically vary catalysts (e.g., DMAP vs. DIPEA), solvent polarity, and reaction time .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., over-alkylation or ester hydrolysis) .
  • Replicate literature protocols : Compare results under identical conditions to isolate variables (e.g., inert atmosphere vs. ambient) .

Q. What mechanistic insights explain the reactivity of the hydroxylpyrrolidine moiety in nucleophilic substitutions?

  • pH-dependent reactivity : The hydroxyl group acts as a weak nucleophile under basic conditions (pH >10), facilitating alkylation .
  • Steric effects : Substituents on the pyrrolidine ring (e.g., benzyl ester) hinder access to the reactive site, requiring bulky leaving groups (e.g., triflate) .
  • Computational modeling : DFT calculations predict activation barriers for SN2 pathways .

Q. How can comparative studies with structural analogs improve understanding of SAR for this compound?

  • Analog synthesis : Modify substituents (e.g., replace benzyl ester with phenyl or cyclopropyl groups) and test activity .
  • Free-Wilson analysis : Quantify contributions of specific groups (e.g., hydroxyethyl vs. chloroacetyl) to binding affinity .
  • Crystallographic overlays : Compare binding modes of analogs co-crystallized with target enzymes .

Q. What experimental approaches validate enantiomer-specific biological effects?

  • Enantioselective assays : Test resolved (R) and (S) forms in parallel using chiral chromatography .
  • Knockout models : Compare activity in wild-type vs. enzyme-deficient systems to isolate stereospecific interactions .
  • Pharmacokinetic profiling : Measure plasma half-life differences between enantiomers in rodent models .

Q. How can in silico modeling guide the design of derivatives with enhanced target affinity?

  • Molecular docking : Use AutoDock Vina to predict binding poses with receptors (e.g., dopamine D2 receptor) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Q. What steps mitigate low yields in multi-step syntheses of carbamate derivatives?

  • Intermediate stabilization : Protect hydroxyl groups with TBS or acetyl during reactive steps .
  • Catalyst optimization : Screen palladium catalysts (e.g., Pd/C vs. Pd(OAc)2_2) for hydrogenation steps .
  • Flow chemistry : Improve mixing and heat transfer for exothermic reactions (e.g., acylations) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.